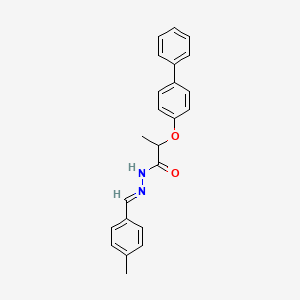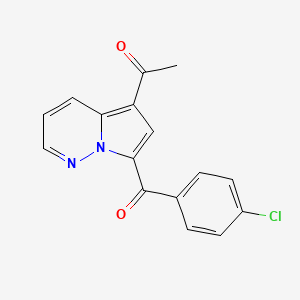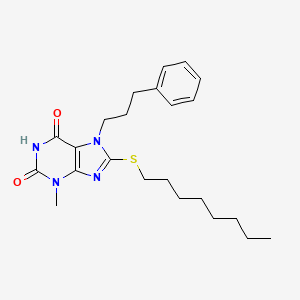
N'-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridazine ring, a hydrazone linkage, and a methoxy-substituted benzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene and pyridazine derivatives.
Aplicaciones Científicas De Investigación
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone linkage and aromatic groups allow it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-Hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)cyclohexanecarbohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)hexadecanohydrazide
Uniqueness
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12N4O4 |
|---|---|
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O4/c1-21-11-6-8(2-4-10(11)18)7-14-17-13(20)9-3-5-12(19)16-15-9/h2-7,18H,1H3,(H,16,19)(H,17,20)/b14-7+ |
Clave InChI |
AMYPMGKRRGECJN-VGOFMYFVSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=O)C=C2)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11992555.png)

![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)

![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)





![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)

